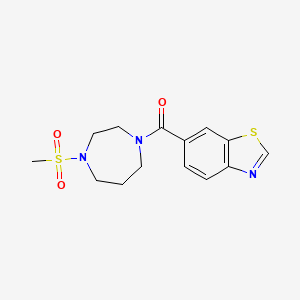![molecular formula C15H22N2O2 B7539146 N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide (also known as AZD-5213) is a chemical compound that belongs to the class of azepane carboxamides. It has been identified as a promising drug candidate for the treatment of respiratory disorders such as chronic obstructive pulmonary disease (COPD) and asthma.
Wirkmechanismus
AZD-5213 acts as a selective antagonist of the M3 muscarinic receptor, which is involved in the regulation of bronchial smooth muscle tone. By blocking this receptor, AZD-5213 can cause relaxation of the bronchial smooth muscle, leading to bronchodilation.
Biochemical and Physiological Effects:
AZD-5213 has been shown to have several biochemical and physiological effects. It has been shown to reduce airway resistance and increase lung function in animal models of respiratory disorders. Additionally, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of lung inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
AZD-5213 has several advantages for lab experiments. It has a high selectivity for the M3 muscarinic receptor, which makes it a useful tool for studying the role of this receptor in respiratory disorders. Additionally, it has been shown to have a long duration of action, which can be useful in studies that require prolonged bronchodilation.
However, there are some limitations to the use of AZD-5213 in lab experiments. It has a low solubility in water, which can make it difficult to administer. Additionally, it has a low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of AZD-5213. One area of research could be the development of more effective formulations of the drug that improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential therapeutic applications of AZD-5213 in other respiratory disorders, such as cystic fibrosis and pulmonary fibrosis. Finally, the role of the M3 muscarinic receptor in other physiological processes could be further explored using AZD-5213 as a tool.
Synthesemethoden
AZD-5213 can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 6-bromo-1-hexanol, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with 1,6-dichloroazepane in the presence of triethylamine and triphenylphosphine to yield AZD-5213.
Wissenschaftliche Forschungsanwendungen
AZD-5213 has been extensively studied for its potential therapeutic applications in respiratory disorders. It has been shown to have bronchodilatory effects, which can help in the treatment of COPD and asthma. Additionally, it has been shown to have anti-inflammatory effects, which can further aid in the treatment of these disorders.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-8-6-13(7-9-14)12-16-15(18)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTWAVMTQIGFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)

![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)

![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)

![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)